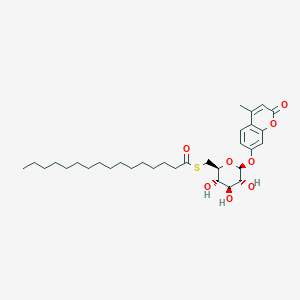

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside

Overview

Description

4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase (PPT, also known as CLN1), a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins . It is cleaved by PPT/CLN1 to release the fluorescent moiety 4-methylumbelliferyl (4-MU). The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases . This substrate is used in assays that measure PPT activity, which is commonly deficient in the neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis .

Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is C32H48O8S . The InChI code isInChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28 (34)41-21-26-29 (35)30 (36)31 (37)32 (40-26)38-23-17-18-24-22 (2)19-27 (33)39-25 (24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 . The Canonical SMILES is CCCCCCCCCCCCCCCC (=O)SCC1C (C (C (C (O1)OC2=CC3=C (C=C2)C (=CC (=O)O3)C)O)O)O . Chemical Reactions Analysis

4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a substrate for the enzyme palmitoyl-protein thioesterase (PPT), which removes long-chain fatty acyl groups from modified cysteine residues in proteins . The substrate is cleaved by PPT to produce the fluorescent moiety 4-MU .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is 592.8 g/mol . The XLogP3 value is 7.1 . The compound is a white to off-white powder . It has a melting point of 117-127°C .Scientific Research Applications

Diagnosis of Mucopolysaccharidoses

4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is used as a fluorogenic substrate to compare normal acid hydrolase activity with that of patients with various forms of mucopolysaccharidoses. This comparison is crucial for the diagnosis and understanding of these lysosomal storage disorders .

2. Infantile Neuronal Ceroid Lipofuscinosis (INCL) Diagnosis This compound serves as a substrate in palmitoyl-protein thioesterase assays, which are instrumental in diagnosing INCL, a severe neurodegenerative disorder .

Bacterial Enzyme Identification

The use of this compound has been reported in rapid methods for identifying bacterial enzymes, which is essential for microbiological research and the development of antibiotics .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside, also known as Mu-6S-Palm-β-Glc, is palmitoyl-protein thioesterase (PPT) . PPT is a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins .

Mode of Action

Mu-6S-Palm-β-Glc acts as a fluorogenic substrate for PPT . It is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The biochemical pathway primarily affected by Mu-6S-Palm-β-Glc involves the depalmitoylation of proteins. Depalmitoylation is the process of removing palmitate, a 16-carbon saturated fatty acid, from proteins. This process is crucial for the regulation of protein localization, stability, and function .

Result of Action

The cleavage of Mu-6S-Palm-β-Glc by PPT results in the release of 4-MU, a fluorescent compound. This fluorescence can be measured and used to determine the activity of PPT . Deficiency in PPT activity is commonly associated with a neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis .

Action Environment

The action of Mu-6S-Palm-β-Glc is influenced by the pH of its environment. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy of Mu-6S-Palm-β-Glc as a fluorogenic substrate may vary depending on the pH of its environment.

properties

IUPAC Name |

S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNUAQFXJPMZLU-GEBXWWPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

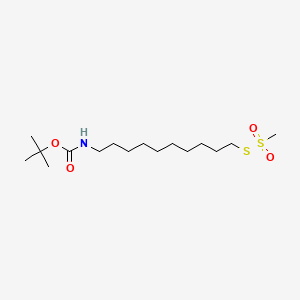

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

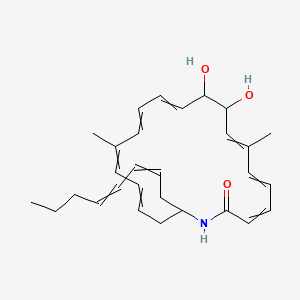

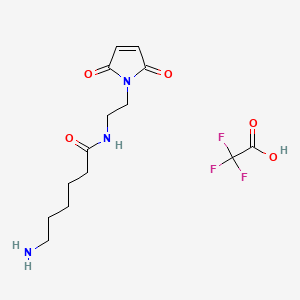

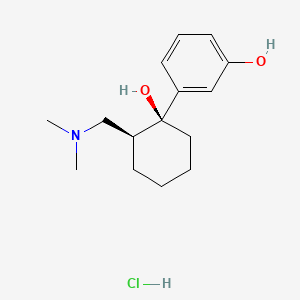

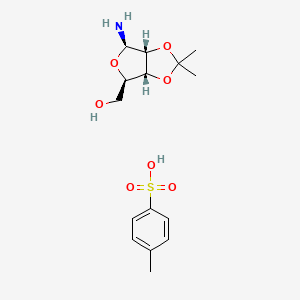

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)